molecular formula C8H9Cl2O3PS B12649214 Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester CAS No. 61341-75-1

Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester

Cat. No.: B12649214
CAS No.: 61341-75-1
M. Wt: 287.10 g/mol
InChI Key: UNHPBFAZGIASKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester is an organophosphorus compound known for its use as an insecticide and nematicide. It is characterized by the presence of a phosphorothioate group bonded to a 2,4-dichlorophenyl and an ethyl ester group. This compound is known for its effectiveness in pest control and has been widely studied for its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester can be synthesized through the reaction of O,O-diethyl phosphorochloridothioate with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom in the phosphorochloridothioate by the phenoxide ion derived from 2,4-dichlorophenol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates with higher oxidation states.

    Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form phosphoric acid derivatives and 2,4-dichlorophenol.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids and bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

    Oxidation: Produces phosphorothioates with higher oxidation states.

    Hydrolysis: Yields phosphoric acid derivatives and 2,4-dichlorophenol.

    Substitution: Results in the formation of new phosphorothioate esters with different substituents.

Scientific Research Applications

Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.

    Medicine: Investigated for potential therapeutic applications due to its biochemical activity.

    Industry: Widely used as an insecticide and nematicide in agricultural practices.

Mechanism of Action

The primary mechanism of action of phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester is through the inhibition of the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests.

Comparison with Similar Compounds

Phosphorothioic acid, O-(2,4-dichlorophenyl) O-ethyl ester can be compared with other similar organophosphorus compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its effectiveness as an acetylcholinesterase inhibitor and its stability under various conditions make it a valuable compound in pest control and scientific research.

Properties

CAS No.

61341-75-1

Molecular Formula

C8H9Cl2O3PS

Molecular Weight

287.10 g/mol

IUPAC Name

(2,4-dichlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H9Cl2O3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15)

InChI Key

UNHPBFAZGIASKJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.